12-Hydroxymyricanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Hydroxymyricanone is typically extracted from the roots of Myrica nana . The extraction process involves using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound is then purified to achieve a purity of ≥98% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the extraction from natural sources remains the primary method. The compound is usually available in powder form and is stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxymyricanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products.
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the reagents used. For instance, oxidation may lead to the formation of more oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
12-Hydroxymyricanone has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies and experiments.
Mechanism of Action
12-Hydroxymyricanone exerts its effects by inhibiting the release of nitric oxide in lipopolysaccharide-activated peritoneal macrophages . The molecular targets and pathways involved include the nitric oxide signaling pathway, which plays a crucial role in various physiological and pathological processes.
Comparison with Similar Compounds
- Myricanol (CAS#33606-81-4)
- Myricanone (CAS#32492-74-3)
- Porson (CAS#56222-03-8)
- (+)-S-Myricanol glucoside (CAS#449729-89-9)
- Myricanol triacetate (CAS#34509-52-9)
- Myricananin A (CAS#1079941-35-7)
- Alnusdiol (CAS#56973-51-4)
- Alnusone (CAS#52330-11-7)
- Carpinontriol B (CAS#473451-73-9)
Uniqueness: 12-Hydroxymyricanone is unique due to its specific inhibitory effect on nitric oxide release, which is not commonly observed in other similar compounds . This makes it a valuable compound for research in various fields, including medicine and biology.
Properties
Molecular Formula |
C21H24O6 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3,8,15-trihydroxy-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one |
InChI |
InChI=1S/C21H24O6/c1-26-20-15-11-13(19(25)21(20)27-2)5-3-4-6-17(23)18(24)10-12-7-8-16(22)14(15)9-12/h7-9,11,18,22,24-25H,3-6,10H2,1-2H3 |
InChI Key |
MZTZAESUYFUQBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(CCCCC(=O)C(CC3=CC2=C(C=C3)O)O)C(=C1OC)O |
Origin of Product |
United States |
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